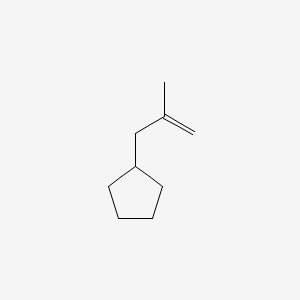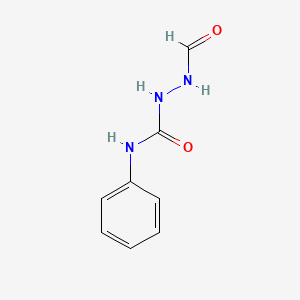
4-Nitroacridine
Vue d'ensemble
Description
4-Nitroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including medicine, biology, and industry. This compound, in particular, is known for its potential therapeutic properties and its role in scientific research.
Applications De Recherche Scientifique
4-Nitroacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its interactions with DNA and its potential as a DNA intercalating agent.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
Target of Action
4-Nitroacridine, like other acridine derivatives, primarily targets DNA . The compound interacts with DNA, leading to significant impacts on biological processes involving DNA and related enzymes .
Mode of Action
The mode of action of this compound involves DNA intercalation . This process is facilitated by the planar structure of the compound, which allows it to sandwich itself between the base pairs of the double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .
Biochemical Pathways
The intercalation of this compound into DNA disrupts the normal functioning of the DNA and related enzymes . This disruption can affect various biochemical pathways, leading to downstream effects such as the inhibition of DNA replication and transcription, and the induction of DNA damage .
Pharmacokinetics
The pharmacokinetics of this compound, like other acridine derivatives, involves the balance of absorption, distribution, metabolism, and excretion (ADME) properties . These properties are crucial for the compound’s bioavailability and its ability to reach its target site of action . For instance, the ability of acridines to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases .
Result of Action
The result of this compound’s action is its cytotoxic activity, which is why it is being extensively researched as a potential anti-cancer drug . Its interaction with DNA can lead to cell death, making it effective against various types of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic pathways of the compound can be affected by changes in the cellular environment
Analyse Biochimique
Biochemical Properties
4-Nitroacridine, like other acridine derivatives, is known to interact with DNA through a process called intercalation . This interaction is primarily due to the planar structure of acridine, which allows it to insert itself between the base pairs of the DNA double helix . This intercalation can impact biological processes involving DNA and related enzymes .
Cellular Effects
This compound has been found to exhibit potent cytotoxic and antileukemic properties . It has been suggested that these effects are largely due to its ability to intercalate DNA, which can disrupt normal cellular processes and lead to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily attributed to its ability to intercalate DNA . This intercalation, driven by charge transfer and π-stacking interactions, can cause the DNA helix to unwind . This disruption of the DNA structure can interfere with the function of enzymes that interact with DNA, potentially leading to cell death .
Temporal Effects in Laboratory Settings
This compound has been found to undergo phase I metabolic pathways in a laboratory setting . This suggests that the effects of this compound may change over time as it is metabolized by the body .
Dosage Effects in Animal Models
The effects of these compounds can vary with dosage, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound has been found to undergo phase I metabolic pathways . This suggests that it may interact with various enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its planar structure and ability to intercalate DNA, it is likely that it can diffuse across cell membranes and accumulate in the nucleus where DNA is located .
Subcellular Localization
Given its ability to intercalate DNA, this compound is likely to be localized in the nucleus of cells . This subcellular localization could potentially affect its activity or function, as it could directly interact with and disrupt the structure of DNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroacridine typically involves the nitration of acridine. One common method is the reaction of acridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The acridine ring can undergo oxidation reactions to form acridone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Aminoacridine.
Substitution: Various substituted acridine derivatives.
Oxidation: Acridone derivatives.
Comparaison Avec Des Composés Similaires
4-Nitroacridine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as an antiseptic and its ability to intercalate into DNA.
Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.
Quinacrine: An acridine derivative used as an anti-malarial drug and for its anti-cancer properties.
Uniqueness of this compound: this compound is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific interactions with biological molecules and provides a basis for its potential therapeutic applications.
Propriétés
IUPAC Name |
4-nitroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXJXIMFTHTSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346709 | |
| Record name | 4-Nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42955-73-7 | |
| Record name | 4-Nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)


![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)




